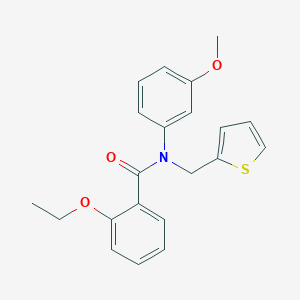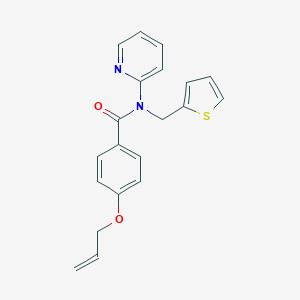![molecular formula C15H16N2OS B257437 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential uses in various fields of study.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to work by modulating specific molecular pathways that are involved in various physiological processes. This makes the compound a potential candidate for the development of new drugs that target these pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile has various biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new drugs and therapies. However, one limitation of using this compound is its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile. One area of interest is in the development of new drugs and therapies that target specific molecular pathways. Another area of interest is in the study of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile involves several steps. The starting materials include 2,5-dimethyl-1,3-oxazole-4-carbonitrile and 4-methylthiophenol. These two compounds are reacted in the presence of a catalyst and other reagents to produce the desired product. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs and therapies. The compound has been shown to have potential as a lead compound for the development of new drugs that target specific molecular pathways.
Propiedades
Nombre del producto |
2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile |
|---|---|
Fórmula molecular |
C15H16N2OS |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(4-methylphenyl)sulfanyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H16N2OS/c1-10-5-7-11(8-6-10)19-13-12(9-16)17-14(18-13)15(2,3)4/h5-8H,1-4H3 |
Clave InChI |
DDGSRFOWFDTWPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(N=C(O2)C(C)(C)C)C#N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(N=C(O2)C(C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)

![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257377.png)
![5-(4-ethoxyphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isoxazole-3-carboxamide](/img/structure/B257379.png)